2-(Prop-2-yn-1-yl)pent-4-ynoic acid
Overview
Description
2-(Prop-2-yn-1-yl)pent-4-ynoic acid is an organic compound with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol . It is characterized by the presence of both alkyne and carboxylic acid functional groups, making it a versatile compound in organic synthesis. The compound is also known by its IUPAC name, 2-(2-propynyl)-4-pentynoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid typically involves the reaction of propargyl bromide with a suitable alkyne precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar synthetic routes as described above, with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)pent-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
2-(Prop-2-yn-1-yl)pent-4-ynoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid is primarily based on its ability to undergo various chemical reactions due to its functional groups. The alkyne groups can participate in click chemistry reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets. These properties make it a versatile compound for biochemical and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-propynyl)-4-pentynoic acid
- 2-prop-2-ynyl-pent-4-ynoic acid
- Dipropargylacetic acid
- Hepta-1,6-diin-4-carbonsaeure
- 2-Prop-2-inyl-pent-4-insaeure
Uniqueness
2-(Prop-2-yn-1-yl)pent-4-ynoic acid is unique due to its dual alkyne and carboxylic acid functional groups, which provide a wide range of reactivity and applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various synthetic and research purposes .
Biological Activity
2-(Prop-2-yn-1-yl)pent-4-ynoic acid, also known by its CAS number 65994-70-9, is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₈O₂
- Molecular Weight : 136.15 g/mol
- Structure : The compound features a carboxylic acid functional group along with an alkyne moiety, which is significant for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological pathways. It has been shown to act as an inhibitor or modulator of enzymatic reactions, particularly those involving metabolic pathways related to inflammation and cellular signaling.
Enzyme Interactions
Research indicates that this compound may inhibit enzymes involved in the arachidonic acid pathway, which plays a critical role in inflammatory responses. For instance, it has been observed to influence the activity of phospholipase A2 (PLA2), cyclooxygenases (COXs), and lipoxygenases (LOXs), all of which are integral to the metabolism of arachidonic acid into bioactive lipid mediators .
Case Studies and Research Findings
- Inhibition of Aldose Reductase : A study demonstrated that derivatives of similar alkynylated compounds exhibited selective inhibitory activity against aldose reductase (ALR), an enzyme implicated in diabetic complications. Although specific data on this compound was not highlighted, the structural similarities suggest potential efficacy in this area .
- Inflammatory Response Modulation : Research has shown that compounds with similar alkyne structures can modulate inflammatory pathways by altering prostanoid production. This modulation is crucial for developing therapeutic agents targeting chronic inflammatory diseases .
- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules with potential pharmacological applications. Its synthesis from methyl esters using sodium hydroxide has been documented, showcasing its utility in laboratory settings .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Alkylation Reactions : Utilizing propargyl bromide and pentynoic acid derivatives under basic conditions.
- Ester Hydrolysis : Converting methyl esters to their corresponding acids using sodium hydroxide in ethanol at elevated temperatures .
Synthesis Method | Yield | Conditions |
---|---|---|
Alkylation | 95% | DMF, K₂CO₃, room temperature |
Hydrolysis | 81% | NaOH in ethanol, reflux |
Properties
IUPAC Name |
2-prop-2-ynylpent-4-ynoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-3-5-7(6-4-2)8(9)10/h1-2,7H,5-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBSCMQIBMFTDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC#C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65994-70-9 | |
Record name | 2-(prop-2-yn-1-yl)pent-4-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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